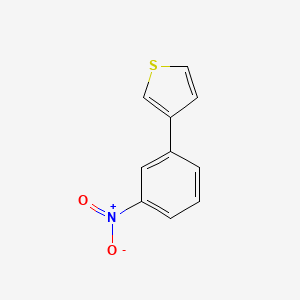

3-(3-Nitrophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)10-3-1-2-8(6-10)9-4-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYUBMJPUHIKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627818 | |

| Record name | 3-(3-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30011-95-1 | |

| Record name | 3-(3-Nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Nitrophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-(3-Nitrophenyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, reactivity, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇NO₂S | - |

| Molecular Weight | 205.23 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and poorly soluble in water. | Inferred from structural analogues |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This versatile method allows for the formation of a carbon-carbon bond between a thiophene derivative and a phenyl derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 3-bromothiophene and 3-nitrophenylboronic acid.

Materials:

-

3-Bromothiophene

-

3-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromothiophene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) with vigorous stirring for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)thiophene from Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3-nitrophenyl)thiophene, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of the most common and efficient synthetic route: the Suzuki-Miyaura cross-coupling reaction. Additionally, alternative synthetic strategies, including the Negishi and Stille couplings, are discussed. This guide includes detailed experimental protocols for the synthesis of the target molecule and its essential precursors, 3-bromothiophene and 3-nitrophenylboronic acid. Quantitative data is summarized in structured tables for easy comparison, and reaction pathways are illustrated with clear, concise diagrams.

Introduction

Thiophene and its derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional organic materials. The introduction of a nitrophenyl group onto the thiophene scaffold, specifically at the 3-position, can significantly influence the molecule's electronic properties and biological activity. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. This guide offers a detailed technical overview of its synthesis from readily available precursors.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between 3-bromothiophene and 3-nitrophenylboronic acid.

Reaction Scheme

Caption: Suzuki-Miyaura coupling of 3-bromothiophene and 3-nitrophenylboronic acid.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-bromothiophene with 3-nitrophenylboronic acid.[1]

Materials:

-

3-Bromothiophene

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, combine 3-bromothiophene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Moderate to good | [2] |

| Catalyst Loading | 3-5 mol% | [1] |

| Base to Substrate Ratio | 2:1 | [1] |

| Reaction Temperature | 80-100 °C | |

| Reaction Time | 12-24 hours |

Synthesis of Precursors

Synthesis of 3-Bromothiophene

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene typically involves a two-step process: exhaustive bromination to 2,3,5-tribromothiophene, followed by selective reductive debromination.[3]

Caption: Synthesis of 2,3,5-Tribromothiophene from Thiophene.

Experimental Protocol:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve thiophene (1.0 eq) in chloroform.

-

Cool the flask in a water bath.

-

Slowly add bromine (3.0 eq) dropwise to the stirred solution over approximately 10 hours.

-

Allow the mixture to stand overnight at room temperature.

-

Heat the mixture to 50°C for several hours.

-

Wash the reaction mixture with a 2N sodium hydroxide solution.

-

Separate the organic layer and reflux it for 7 hours with a solution of potassium hydroxide in 95% ethanol.

-

Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

-

Purify the crude product by vacuum distillation to yield 2,3,5-tribromothiophene.[3]

Caption: Reductive debromination to 3-Bromothiophene.

Experimental Protocol:

-

To a three-necked flask, add water, zinc dust, and acetic acid.

-

Heat the mixture to reflux with stirring.

-

Add 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.

-

After the addition is complete, continue to reflux for an additional 3 hours.

-

Arrange the condenser for downward distillation and distill the product with water.

-

Separate the organic layer from the distillate, wash with 10% sodium carbonate solution and then with water.

-

Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[3]

Quantitative Data for 3-Bromothiophene Synthesis:

| Step | Reactants | Reagents | Yield | Reference |

| 1 | Thiophene, Bromine | Chloroform, NaOH, KOH, Ethanol | 75-85% | [4] |

| 2 | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | ~80% | [5] |

Synthesis of 3-Nitrophenylboronic Acid

3-Nitrophenylboronic acid can be synthesized via several routes. One common method involves the nitration of phenylboronic acid.

Caption: Synthesis of 3-Nitrophenylboronic Acid.

Experimental Protocol:

-

Cool fuming nitric acid in an ice-salt bath to -15°C.

-

Slowly add phenylboronic acid to the cooled nitric acid over 1-2 hours, ensuring the temperature does not exceed -9°C.

-

Stir the mixture for an additional 15-30 minutes.

-

Pour the reaction mixture over ice.

-

The resulting precipitate can be purified by recrystallization.

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is the most common method, other cross-coupling reactions can also be employed for the synthesis of this compound.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6][7] For the synthesis of this compound, this would typically involve the coupling of a 3-thienylzinc halide with 1-bromo-3-nitrobenzene or 3-nitrophenylzinc halide with 3-bromothiophene.

Caption: Negishi coupling for this compound synthesis.

Stille Coupling

The Stille reaction utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. The synthesis of this compound via Stille coupling would likely involve the reaction of 3-(tributylstannyl)thiophene with 1-bromo-3-nitrobenzene. A significant drawback of this method is the toxicity of the organotin reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Facile synthesis of 3-nitro-2-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-(3-Nitrophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenyl)thiophene is a biaryl heterocyclic compound comprised of a five-membered thiophene ring linked to a nitrophenyl group. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse and significant biological activities, which include anticancer, anti-inflammatory, and antioxidant properties. The electronic properties, molecular geometry, and bonding characteristics of these molecules are fundamental to understanding their structure-activity relationships (SAR) and potential applications in drug design and materials science. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution and reactivity of the entire molecule. This guide provides a detailed overview of the molecular structure, bonding, spectroscopic characterization, and synthetic approaches for this compound, supported by experimental and computational data.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| CAS Number | 30011-95-1 | Not explicitly found |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Topological Polar Surface Area | 74.1 Ų | [1] |

Molecular Structure and Bonding

The structural integrity and reactivity of this compound are dictated by the interplay of its two aromatic rings and the nitro substituent. The molecule's geometry is typically determined through single-crystal X-ray diffraction or optimized using computational methods like Density Functional Theory (DFT).[2] While specific crystallographic data for the title compound is not publicly available, representative bond lengths and angles can be inferred from studies on closely related structures.[3][4][5]

The key features of its bonding include:

-

Aromaticity : Both the thiophene and the phenyl rings are aromatic, contributing to the molecule's overall stability. The sulfur atom in the thiophene ring contributes a lone pair of electrons to the π-system, establishing its aromatic character.[6]

-

Planarity : Biaryl systems like this often exhibit a degree of torsion (a dihedral angle) between the planes of the two rings. This angle is a result of balancing steric hindrance between adjacent hydrogen atoms and the stabilizing effects of extended π-conjugation. For similar compounds, this dihedral angle can vary.[3]

-

C-S Bonding : The carbon-sulfur bonds within the thiophene ring are shorter than a typical C-S single bond, indicating partial double bond character due to electron delocalization.

-

Influence of the Nitro Group : The strongly electron-withdrawing nitro (-NO₂) group deactivates the phenyl ring towards electrophilic substitution and influences the overall electron density distribution across the molecule. This can be a key factor in its biological interactions and chemical reactivity.[7]

Representative Structural Parameters

The following table summarizes expected bond lengths and angles based on computational studies and crystallographic data from analogous thiophene-phenyl structures.

| Parameter | Bond/Atoms | Typical Value |

| Bond Lengths (Å) | ||

| C-S (thiophene) | ~1.70 - 1.72 Å | |

| C=C (thiophene) | ~1.37 - 1.42 Å | |

| C-C (inter-ring) | ~1.48 Å | |

| C=C (phenyl) | ~1.39 - 1.41 Å | |

| C-N (nitro) | ~1.48 Å | |

| N=O (nitro) | ~1.22 Å | |

| Bond Angles (°) | ||

| C-S-C (thiophene) | ~92 - 93° | |

| C-C-S (thiophene) | ~109 - 112° | |

| C-C-C (thiophene) | ~112 - 115° | |

| C-C-C (phenyl) | ~120° | |

| O-N-O (nitro) | ~124° |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.[8][9]

| Spectroscopy Type | Key Features and Expected Observations |

| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on both the thiophene and nitrophenyl rings. - The specific splitting patterns (multiplicity) would depend on the coupling between adjacent protons.[10][11] |

| ¹³C NMR | - Aromatic carbon signals typically appear in the δ 120-150 ppm range. - The carbon atom attached to the nitro group would be significantly deshielded.[10][11] |

| FT-IR (cm⁻¹) | - ~3100-3000 : Aromatic C-H stretching. - ~1590-1450 : Aromatic C=C ring stretching vibrations. - ~1530-1500 & 1350-1330 : Asymmetric and symmetric N=O stretching of the nitro group, respectively.[12] - ~800-700 : C-S stretching and ring vibrations for thiophene. |

| UV-Visible (nm) | - Absorption maxima (λmax) are expected in the UV region, typically between 250-350 nm, corresponding to π-π* electronic transitions within the conjugated aromatic system.[13] The presence of the nitro group may cause a red shift (bathochromic shift) in the absorption spectrum. |

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15] This reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[16][17]

General Protocol for Suzuki-Miyaura Coupling

Reaction: 3-Thienylboronic acid + 1-Bromo-3-nitrobenzene → this compound

Materials:

-

3-Thienylboronic acid (1.0 equiv)

-

1-Bromo-3-nitrobenzene (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-thienylboronic acid, 1-bromo-3-nitrobenzene, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst to the mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Visualizations

Synthetic Workflow

The Suzuki-Miyaura coupling provides a robust pathway for the synthesis of this compound. The workflow involves the catalyzed reaction of a thiophene boronic acid with a nitrophenyl halide.

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Molecular Analysis and Characterization Workflow

A comprehensive understanding of a novel compound requires a multi-faceted approach, combining synthesis with both experimental and computational analysis to correlate its structure with its physicochemical properties.

Caption: Integrated workflow for the characterization of this compound.

References

- 1. 3-Nitrothiophene | C4H3NO2S | CID 69974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 13. 3-nitrothiophene [webbook.nist.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Spectroscopic Data and Characterization of 3-(3-Nitrophenyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(3-Nitrophenyl)thiophene. Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the following data is predicted based on established principles of spectroscopy and data from analogous compounds. This guide also outlines detailed experimental protocols for acquiring such data and a generalized workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known effects of substituent groups on the thiophene and benzene rings.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-2 | 7.8 - 8.0 | dd | J(H2,H5) ≈ 1.5, J(H2,H4) ≈ 3.0 |

| Thiophene H-4 | 7.4 - 7.6 | dd | J(H4,H5) ≈ 5.0, J(H4,H2) ≈ 3.0 |

| Thiophene H-5 | 7.5 - 7.7 | dd | J(H5,H4) ≈ 5.0, J(H5,H2) ≈ 1.5 |

| Nitrophenyl H-2' | 8.4 - 8.6 | t | J(H2',H6') ≈ 2.0 |

| Nitrophenyl H-4' | 7.9 - 8.1 | ddd | J(H4',H5') ≈ 8.0, J(H4',H6') ≈ 2.0, J(H4',H2') ≈ 1.0 |

| Nitrophenyl H-5' | 7.6 - 7.8 | t | J(H5',H4') ≈ 8.0, J(H5',H6') ≈ 8.0 |

| Nitrophenyl H-6' | 8.1 - 8.3 | ddd | J(H6',H5') ≈ 8.0, J(H6',H2') ≈ 2.0, J(H6',H4') ≈ 1.0 |

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | 120 - 125 |

| Thiophene C-3 | 138 - 142 |

| Thiophene C-4 | 126 - 130 |

| Thiophene C-5 | 123 - 127 |

| Nitrophenyl C-1' | 135 - 139 |

| Nitrophenyl C-2' | 121 - 125 |

| Nitrophenyl C-3' | 148 - 150 |

| Nitrophenyl C-4' | 123 - 127 |

| Nitrophenyl C-5' | 130 - 134 |

| Nitrophenyl C-6' | 130 - 134 |

Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-N Stretch | 880 - 840 | Medium |

| Thiophene Ring C-S Stretch | 850 - 800 | Medium-Weak |

Note: Spectra are typically recorded as KBr pellets or in a suitable solvent.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 205.02 | Molecular Ion |

| [M-NO₂]⁺ | 159.03 | Loss of nitro group |

| [C₁₀H₇S]⁺ | 159.03 | Fragmentation of nitrophenyl group |

| [C₄H₃S]⁺ | 83.99 | Thienyl cation |

Note: Electron Ionization (EI) is a common method for initial analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a 90° pulse with a relaxation delay of 5 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a standard pulse program with a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the acquired free induction decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the region from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection : Detect the ions using an electron multiplier or other suitable detector.

-

Data Acquisition and Processing : The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical Properties of 3-(3-Nitrophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(3-Nitrophenyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a 3-nitrophenyl group. The presence of both the electron-rich thiophene moiety and the electron-withdrawing nitro group on the phenyl ring imparts unique electronic properties to the molecule, making it a subject of interest in materials science and as a building block in the synthesis of more complex molecules with potential biological activity. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, and formulation.

Quantitative Data on Physical Properties

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined melting and boiling points for this compound. The table below summarizes the currently available data.

| Property | Value |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Indication: A sharp melting point (a narrow range of 0.5-2 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer placed such that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

Sample and Boiling Chips: The compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Equilibrium: The temperature will stabilize at the boiling point of the liquid as the vapor and liquid phases reach equilibrium.

-

Recording the Boiling Point: The stable temperature at which the liquid is actively boiling and condensing in the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Methodology: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, which is then attached to a thermometer.

-

Capillary Inversion: A capillary tube, sealed at the upper end, is inverted and placed into the liquid in the test tube.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Recording the Boiling Point: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Analysis

The following diagram illustrates the logical workflow from compound synthesis to the dissemination of its physical property data.

A Technical Guide to the Solubility of 3-(3-Nitrophenyl)thiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-(3-Nitrophenyl)thiophene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine its solubility. The guide outlines the predicted solubility profile based on the compound's molecular structure, offers detailed experimental protocols for quantitative solubility determination, and presents a visual workflow to aid in experimental design. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating new products containing this compound.

Introduction: Understanding the Solubility of this compound

This compound is a heterocyclic aromatic compound featuring a thiophene ring substituted with a nitrophenyl group. Its molecular structure, combining the aromaticity of both the thiophene and benzene rings with the polar nitro group, suggests a nuanced solubility profile. The principle of "like dissolves like" is fundamental to predicting its behavior in various organic solvents. The presence of the polar nitro group may impart some solubility in polar solvents, while the larger nonpolar aromatic structure will favor solubility in nonpolar or moderately polar organic solvents.

Precise knowledge of a compound's solubility is essential for a variety of applications in research and development, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for techniques like recrystallization and chromatography.

-

Drug Formulation: Developing stable and effective delivery systems for pharmaceutical applications.

-

Materials Science: Creating homogeneous mixtures for the development of new materials.

Given the absence of extensive published solubility data for this compound, this guide provides a robust starting point for its empirical determination.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The following table summarizes the expected solubility, which should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The large, nonpolar aromatic surface area of the molecule will have favorable interactions with nonpolar solvents. However, the presence of the polar nitro group may limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar nitro group while also solvating the nonpolar aromatic portions of the molecule. Solvents like acetone and DCM are often effective for compounds with mixed polarity.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate | Polar protic solvents can interact with the nitro group. The overall solubility will depend on the balance between these interactions and the energy required to disrupt the solvent's hydrogen-bonding network to accommodate the nonpolar parts of the solute.[1] |

| Aqueous Solvents | Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capabilities, making it unlikely to be soluble in water. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

A calibration curve must be generated using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Experimental Solubility Determination

The following diagram outlines the logical steps for the experimental determination of the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this technical guide provides a comprehensive framework for its determination. The predicted solubility profile, based on its molecular structure, suggests moderate to high solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar aprotic solvents, with insolubility in water. For researchers and drug development professionals, the detailed experimental protocol for the isothermal shake-flask method offers a reliable means to obtain the precise quantitative data necessary for their work. The provided workflow diagram serves as a practical visual aid for implementing this protocol. The systematic determination of the solubility of this compound is a critical step in unlocking its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to 3-(3-Nitrophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(3-Nitrophenyl)thiophene, focusing on its nomenclature, and structural representation. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide also furnishes generalized experimental protocols for the synthesis of similar biaryl thiophenes and discusses the potential biological significance of the nitro-functionalized thiophene scaffold based on related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound and its analogs.

Chemical Identity and Nomenclature

The compound with the chemical structure of a thiophene ring substituted with a 3-nitrophenyl group at the 3-position is most commonly referred to as This compound .

-

CAS Number: 30011-95-1

-

Molecular Formula: C₁₀H₇NO₂S

-

Molecular Weight: 205.23 g/mol

IUPAC Name

Synonyms

An alternative name for this compound is 3-(Thien-3-yl)nitrobenzene .

Physicochemical Data

Specific experimentally determined physicochemical data for this compound, such as melting point, boiling point, and solubility, are not available in the reviewed literature and chemical databases. For novel compounds or those with limited characterization, these properties are typically determined experimentally upon synthesis and purification. In the absence of experimental data, computational methods can be employed to predict these properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| LogP | 3.5 - 4.0 | Various computational models |

| Topological Polar Surface Area (TPSA) | 74.1 Ų | Computational calculation |

| Hydrogen Bond Donors | 0 | Computational calculation |

| Hydrogen Bond Acceptors | 3 | Computational calculation |

| Rotatable Bonds | 1 | Computational calculation |

Note: These values are in silico predictions and should be confirmed by experimental measurement.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found, compounds with this structural motif (biaryl systems involving thiophene) are commonly synthesized via palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura coupling and the Stille coupling. Below are generalized protocols that a researcher could adapt for the synthesis of this specific compound.

Generalized Protocol for Suzuki-Miyaura Coupling

This reaction would involve the coupling of a thiophene-3-boronic acid with 1-bromo-3-nitrobenzene or a similar halide.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Methodology:

-

Reactant Preparation: In a reaction vessel, combine thiophene-3-boronic acid (1.0 eq), 1-bromo-3-nitrobenzene (1.0-1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: De-gas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

-

Reaction: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Generalized Protocol for Stille Coupling

This alternative approach would involve the coupling of 3-(tributylstannyl)thiophene with 1-bromo-3-nitrobenzene.

Diagram 2: Generalized Stille Coupling Logical Flow

Caption: Logical flow for the synthesis of this compound utilizing a Stille cross-coupling reaction.

Methodology:

-

Reactant Preparation: To a solution of 1-bromo-3-nitrobenzene (1.0 eq) in an anhydrous, aprotic solvent such as toluene or DMF, add 3-(tributylstannyl)thiophene (1.0-1.2 eq) and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).

-

Inert Atmosphere: Thoroughly de-gas the reaction mixture.

-

Reaction: Heat the mixture, typically in the range of 80-120 °C, until the starting materials are consumed as indicated by TLC or LC-MS analysis.

-

Workup: After cooling, the reaction mixture may be treated with a solution of potassium fluoride to precipitate tin byproducts, which can then be removed by filtration. The filtrate is then subjected to a standard aqueous workup.

-

Purification: The resulting crude product is purified by column chromatography.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of nitro-substituted thiophene derivatives has been the subject of investigation for various therapeutic applications.

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit a range of biological activities. These activities are often attributed to the electron-withdrawing nature of the nitro group, which can influence the electronic properties of the molecule and its ability to interact with biological targets. Some reported activities for various nitrothiophene derivatives include:

-

Antimicrobial and Antifungal Activity: The nitro group can be crucial for the antimicrobial effects of certain compounds, potentially through mechanisms involving bioreduction to reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules.

-

Anticancer Activity: Some nitroaromatics have been explored as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species.

-

Enzyme Inhibition: The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to inhibit a variety of enzymes. The specific substitution pattern and the presence of the nitro group would dictate the potential targets.

It is important to emphasize that these are general activities observed for the broader class of nitrothiophenes, and the specific biological effects of this compound would require experimental evaluation.

Conclusion

This compound is a distinct chemical entity for which detailed experimental data is currently lacking in the public domain. This guide provides its known nomenclature and a framework for its synthesis based on established cross-coupling methodologies. The potential for this compound to exhibit biological activity is inferred from the known properties of related nitrothiophene derivatives. Further experimental investigation is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential as a pharmacologically active agent. This document serves as a starting point for researchers aiming to undertake such investigations.

The Discovery and Enduring Legacy of Nitrophenylthiophenes: A Technical Guide for Drug Development

An in-depth exploration of the history, synthesis, and evolving applications of nitrophenylthiophene compounds for researchers, scientists, and drug development professionals.

Executive Summary

Nitrophenylthiophenes, a class of heterocyclic compounds combining the structural features of thiophene, a phenyl group, and a nitro functional group, have carved a significant niche in the landscape of medicinal chemistry. From their conceptual origins rooted in the 19th-century discovery of thiophene to their current status as versatile scaffolds in drug discovery, their journey is one of evolving chemical synthesis and deepening biological understanding. Initially explored as analogues of other bioactive nitroaromatics, nitrophenylthiophenes are now recognized as critical pharmacophores in their own right, exhibiting a wide spectrum of activities including potent antimicrobial, anticancer, and anti-inflammatory properties. A key aspect of their biological activity, particularly in antimicrobial contexts, is their role as prodrugs, which undergo metabolic activation by microbial nitroreductases to exert their therapeutic effects. This guide provides a comprehensive technical overview of the historical milestones, core synthetic methodologies, quantitative biological data, and key mechanisms of action pertinent to the research and development of nitrophenylthiophene-based therapeutics.

Discovery and History: From Coal Tar to Clinic

The story of nitrophenylthiophenes begins not with their own synthesis, but with the discovery of their parent heterocycle, thiophene.

-

1882: The Discovery of Thiophene : German chemist Viktor Meyer, while performing a routine lecture demonstration of the "indophenin test" for benzene, made a serendipitous discovery. He observed that the deep blue color reaction with isatin and sulfuric acid only occurred with crude benzene derived from coal tar, not with purified benzene.[1][2][3] This led him to correctly deduce the presence of a sulfur-containing contaminant responsible for the reaction, which he successfully isolated and named "thiophene" (from the Greek theion for sulfur and phaino for to show or appear).[3]

-

Late 19th - Early 20th Century: Early Syntheses and Reactions : Following its discovery, the fundamental chemistry of thiophene was explored. The nitration of thiophene, a foundational reaction for this class of compounds, was established early on, yielding mixtures of 2-nitrothiophene and 3-nitrothiophene. These early nitration methods, often employing nitric acid in acetic anhydride, laid the groundwork for creating nitro-functionalized thiophene building blocks.

-

Mid-20th Century to Present: Emergence in Medicinal Chemistry : The incorporation of the thiophene nucleus into drug molecules gained traction as its role as a bioisostere of the benzene ring was appreciated.[3] This led to the synthesis of more complex derivatives, including nitrophenylthiophenes. The development of modern cross-coupling reactions, particularly the Suzuki coupling, provided highly efficient and regioselective methods to synthesize specific isomers of nitrophenylthiophenes, such as 2-(4-nitrophenyl)thiophene, by coupling a thiophene boronic acid with a nitrophenyl halide.[4] This synthetic advancement was crucial for systematically exploring structure-activity relationships (SAR) and developing compounds with potent and selective biological activities, leading to their investigation as antimicrobial, anticancer, and anti-inflammatory agents.[5][6][7]

Synthetic Methodologies and Experimental Protocols

The synthesis of nitrophenylthiophenes can be broadly approached via two strategies: nitration of a pre-formed phenylthiophene core or construction of the molecule through cross-coupling reactions.

General Synthetic Workflow

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Modern cross-coupling methods generally offer superior control over regioselectivity compared to direct nitration of substituted thiophenes.

Caption: General synthetic strategies for nitrophenylthiophenes.

Key Experimental Protocols

Protocol 1: Nitration of Thiophene to 2-Nitrothiophene (Classic Method)

This protocol is adapted from the procedure described by Babasinian et al. (1943) and serves as a foundational method for creating nitrothiophene intermediates.

-

Preparation of Reagents : Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride. Separately, dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid.

-

Reaction Setup : In a 2-L three-necked, round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, place half of the nitric acid solution and cool to 10°C.

-

Nitration : While stirring moderately, add half of the thiophene solution dropwise, ensuring the temperature does not exceed room temperature. A cooling bath should be used for control.

-

Completion : After the initial addition, cool the mixture back to 10°C and add the remaining nitric acid solution rapidly, followed by the dropwise addition of the remaining thiophene solution.

-

Work-up : Allow the mixture to stand at room temperature for two hours. Pour the mixture onto an equal weight of crushed ice with vigorous shaking. The product, mononitrothiophene, separates as pale yellow crystals.

-

Purification : Filter the solid, wash thoroughly with ice water, and dry in a desiccator away from light. The crude product contains a mixture of approximately 85% 2-nitrothiophene and 15% 3-nitrothiophene, which can be separated by fractional crystallization or chromatography.

Protocol 2: Synthesis of 2-(4-Nitrophenyl)thiophene via Suzuki Coupling

This modern protocol provides a regioselective route to a specific nitrophenylthiophene isomer.

-

Reaction Setup : To a flask containing a stirred solution of 1-iodo-4-nitrobenzene (1.0 eq) and 2-thiopheneboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Catalyst Addition : Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.

-

Reaction : Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction by TLC until the starting material is consumed (typically 12-16 hours).

-

Work-up : Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-nitrophenyl)thiophene.

Quantitative Data and Biological Activity

Nitrophenylthiophenes and their derivatives have been evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound ID | Structure | Target Organism | MIC (mg/L) | Reference |

| Thiophene-4 | 3-(1H-imidazol-1-yl)-N'-(5-nitrothiophen-2-ylmethylene)propanehydrazide | A. baumannii (Col-R) | 16-32 (MIC₅₀) | [3] |

| Thiophene-8 | N-(3-chlorophenyl)-5-methyl-1-(thiophen-2-yl)-1H-pyrazole-4-carboxamide | A. baumannii (Col-R) | 16-32 (MIC₅₀) | [3] |

| Thiophene-4 | 3-(1H-imidazol-1-yl)-N'-(5-nitrothiophen-2-ylmethylene)propanehydrazide | E. coli (Col-R) | 8-32 (MIC₅₀) | [3] |

| Thiophene-8 | N-(3-chlorophenyl)-5-methyl-1-(thiophen-2-yl)-1H-pyrazole-4-carboxamide | E. coli (Col-R) | 8-32 (MIC₅₀) | [3] |

| Compound 1 | 2-(piperazin-1-yl)-5-nitrothiophene derivative | M. tuberculosis | 1.25 | [8] |

| RAA5 | Ethyl 2-((4-nitrophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylate | Various Cancer Lines | - | [9] |

Note: MIC₅₀ refers to the minimum concentration required to inhibit 50% of the tested isolates.

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound ID | Target | Cell Line | Activity | IC₅₀ (nM) | Reference |

| 14d | VEGFR-2 | A549 (Lung) | Anti-proliferative | 191.1 | [7] |

| 14d | VEGFR-2 | HCT116 (Colon) | Anti-proliferative | - | [7] |

| 14d | VEGFR-2 | MCF7 (Breast) | Anti-proliferative | - | [7] |

| 14d | VEGFR-2 | PC3 (Prostate) | Anti-proliferative | - | [7] |

Mechanisms of Action and Signaling Pathways

A significant body of research has focused on elucidating the mechanisms by which nitrophenylthiophenes exert their biological effects, revealing them to be sophisticated prodrugs and targeted inhibitors.

Antimicrobial Mechanism: Nitroreductase Activation

The potent activity of 5-nitrothiophenes against bacteria, including Mycobacterium tuberculosis, stems from a targeted activation mechanism. These compounds are prodrugs that are selectively activated within the target pathogen.[8][10]

-

Entry : The lipophilic nitrothiophene compound passively diffuses into the bacterial cell.

-

Activation : Inside the bacterium, host nitroreductase enzymes (e.g., Ddn in M. tuberculosis or NfsA/NfsB in E. coli) recognize and reduce the nitro group.[11][12][13] This reduction is often dependent on specific cofactors like F420.[8][10]

-

NO Release : The reduction process leads to the generation of reactive nitrogen species, primarily nitric oxide (NO).[10][11]

-

Cytotoxicity : Nitric oxide is a highly reactive radical that causes widespread, non-specific damage to cellular components, including DNA, lipids, and proteins, leading to rapid, bactericidal cell death.[10]

This mechanism is particularly effective against non-replicating or persistent bacteria, a major challenge in treating diseases like tuberculosis.

Caption: Prodrug activation of 5-nitrothiophenes in bacteria.

Anticancer Mechanism: VEGFR-2 Kinase Inhibition

Certain thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[7] Tumors require angiogenesis to grow and metastasize, making VEGFR-2 a prime target for anticancer therapy.

The signaling cascade initiated by VEGFR-2 is complex, involving multiple downstream pathways that promote cell survival, proliferation, and migration.

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene derivatives.

Drug Development Workflow and Future Outlook

The development of a nitrophenylthiophene-based drug follows a structured, multi-stage process common to pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Nitrophenyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 3-(3-Nitrophenyl)thiophene: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-(3-Nitrophenyl)thiophene, a molecule of interest in medicinal chemistry and materials science. By leveraging computational modeling and summarizing key experimental data, this document aims to furnish researchers with the foundational knowledge required for further investigation and application of this compound.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound consisting of a thiophene ring substituted with a 3-nitrophenyl group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Nitrothiophene | Thiophene |

| Molecular Formula | C₁₀H₇NO₂S | C₄H₃NO₂S | C₄H₄S |

| Molecular Weight ( g/mol ) | 205.23 | 129.14 | 84.14 |

| CAS Number | 30011-95-1 | 822-84-4 | 110-02-1 |

| Boiling Point (°C) | Not available | 225 | 84 |

| Melting Point (°C) | Not available | 78.5 | -38 |

| Density (g/mL) | Not available | 1.426 (estimate) | 1.051 |

Computational Modeling: A Theoretical Perspective

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for such studies.

Computational Methodology

The geometric and electronic properties of this compound can be effectively modeled using DFT calculations. A common approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations are typically performed in the gas phase to represent the molecule in an isolated state.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a relatively planar structure, with a slight dihedral angle between the thiophene and nitrophenyl rings. This planarity facilitates π-electron delocalization across the molecule.

Table 2: Selected Calculated Bond Lengths and Angles for a Representative Nitrophenylthiophene Derivative *

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-S (thiophene) | 1.73 |

| C=C (thiophene) | 1.37 | |

| C-C (inter-ring) | 1.47 | |

| C-N (nitro) | 1.48 | |

| N=O (nitro) | 1.22 | |

| Bond Angle (°) | C-S-C (thiophene) | 92.5 |

| C-C-C (thiophene) | 112.0 | |

| C-C-N (phenyl) | 118.5 | |

| O-N-O (nitro) | 123.5 |

*Data extrapolated from a study on a similar compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, calculated at the B3LYP/6-311++G(d,p) level of theory.[1]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies for a Representative Nitrophenylthiophene Derivative *

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -2.5 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

*Values are typical ranges observed for similar nitrophenyl-substituted thiophene derivatives.[1][2] A smaller HOMO-LUMO gap generally implies higher reactivity.[2]

The logical workflow for computational analysis is depicted in the following diagram:

Experimental Data and Protocols

The synthesis and characterization of this compound are essential for validating computational models and for its practical applications.

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and efficient method for synthesizing aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[3] This reaction involves the palladium-catalyzed coupling of a thienylboronic acid with an aryl halide.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Thienylboronic acid, 1-bromo-3-nitrobenzene, Palladium(II) acetate (Pd(OAc)₂), a suitable base (e.g., potassium carbonate), and a solvent system (e.g., toluene/water).

-

Procedure:

-

In a round-bottom flask, dissolve 3-thienylboronic acid (1.2 equivalents) and 1-bromo-3-nitrobenzene (1.0 equivalent) in the chosen solvent.

-

Add the base (2.0 equivalents) and the palladium catalyst (e.g., 0.5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound. A similar synthesis for the 4-nitro isomer reported a yield of 96%.[3]

-

The general workflow for a Suzuki-Miyaura coupling reaction is illustrated below:

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic substitution reactions of the thiophene ring, a cornerstone of heterocyclic chemistry and a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. Thiophene's unique electronic properties govern its reactivity and regioselectivity, making a thorough understanding of these reactions essential for the rational design and synthesis of novel thiophene-containing molecules.

Core Principles of Reactivity and Regioselectivity

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). Its reactivity is significantly greater than that of benzene but generally lower than that of furan and pyrrole. This enhanced reactivity compared to benzene is attributed to the ability of the sulfur atom's lone pair of electrons to stabilize the intermediate carbocation (σ-complex or arenium ion) formed during the reaction.

The general mechanism for electrophilic aromatic substitution on thiophene is a two-step process:

-

Attack of the electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as the σ-complex.

-

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted thiophene.

Methodological & Application

Synthetic Routes to Functionalized 3-(3-Nitrophenyl)thiophene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 3-(3-nitrophenyl)thiophene derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical handles offered by both the thiophene and the nitrophenyl moieties. The methodologies outlined herein focus on robust and widely applicable cross-coupling reactions for the core synthesis, followed by key functionalization strategies.

Introduction

Thiophene-based biaryls are prevalent scaffolds in a wide range of biologically active compounds and functional organic materials. The 3-arylthiophene motif, in particular, serves as a crucial building block in the development of pharmaceuticals targeting various diseases. The presence of a nitro group on the phenyl ring offers a strategic advantage, serving as a versatile precursor for a variety of functional groups, most notably an amino group, which can be further derivatized to generate libraries of compounds for drug discovery programs. This document outlines the primary synthetic strategies for constructing the this compound core and subsequent functionalizations.

Core Synthesis of this compound

The primary disconnection for the synthesis of this compound involves the formation of the C-C bond between the thiophene and phenyl rings. Transition metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation. The choice of reaction often depends on the availability of starting materials and tolerance to other functional groups.

Data Presentation: Comparison of Synthetic Routes

| Route Name | Thiophene Precursor | Phenyl Precursor | Catalyst System (Typical) | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 3-Bromothiophene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95 | [1] |

| Negishi Coupling | 3-Bromothiophene | 3-Nitrophenylzinc halide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | High | [2] |

| Stille Coupling | 3-Bromothiophene | 3-Nitrophenylstannane | Pd(PPh₃)₄ | Good | [3][4] |

Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general and robust method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromothiophene

-

3-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromothiophene (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add a 2M aqueous solution of sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).

-

Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Synthetic Workflow and Decision Making

The selection of a synthetic route for a specific functionalized derivative depends on several factors, including the desired substitution pattern and the availability of starting materials.

Figure 1: General synthetic workflow for functionalized this compound derivatives.

The choice between the primary coupling methods can be guided by a simple decision-making process:

Figure 2: Decision tree for selecting a cross-coupling method.

Functionalization of the this compound Scaffold

The this compound core offers multiple avenues for further functionalization. The nitro group is a key functional handle that can be readily transformed into an amino group, which in turn can be subjected to a wide array of derivatization reactions.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of this compound to 3-(3-aminophenyl)thiophene.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (e.g., 3-5 eq) or iron powder (e.g., 3-5 eq).

-

If using iron powder, add a small amount of ammonium chloride solution.

-

To the stirred mixture, add concentrated hydrochloric acid dropwise at room temperature or with gentle heating.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-(3-aminophenyl)thiophene can be purified by column chromatography or recrystallization.

Further Derivatization of the Amino Group

The resulting 3-(3-aminophenyl)thiophene is a versatile intermediate. The primary amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

-

Buchwald-Hartwig Amination: The amino group can be further arylated or alkylated.[5][6][7][8]

Protocol 3: N-Arylation of 3-Aminothiophene Derivatives via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of an aminothiophene derivative.

Materials:

-

3-(3-Aminophenyl)thiophene

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.2-1.5 eq) under an inert atmosphere.

-

Add the 3-(3-aminophenyl)thiophene (1.0 eq) and the aryl halide (1.1 eq).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-